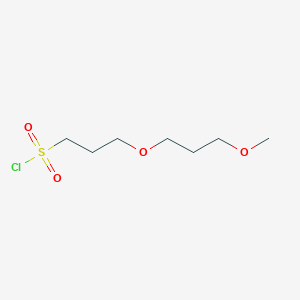

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C7H15ClO4S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

3-(3-methoxypropoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO4S/c1-11-4-2-5-12-6-3-7-13(8,9)10/h2-7H2,1H3 |

InChI Key |

NEAPSTUEFCYCLM-UHFFFAOYSA-N |

Canonical SMILES |

COCCCOCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Chloro-3-methoxypropane

A patented method (CN101045676A) describes an efficient synthesis of 1-chloro-3-methoxypropane, which is the critical precursor for further sulfonylation. The process involves a nucleophilic substitution reaction where sodium methoxide, dispersed in an inert solvent (benzene, cyclohexane, or petroleum ether), is added dropwise to 1,3-bromochloropropane in the presence of a phase transfer catalyst such as tetrabutylammonium bromide or benzyltrimethylammonium chloride.

| Parameter | Condition |

|---|---|

| Molar ratio (1,3-bromochloropropane : sodium methoxide) | 1 : 0.9–1.2 |

| Inert solvent | Benzene, cyclohexane, or petroleum ether |

| Volume ratio (1,3-bromochloropropane : solvent) | 1 : 3–10 |

| Phase transfer catalyst | Tetrabutylammonium bromide, benzyltrimethylammonium chloride, etc. (0.01–0.1 wt%) |

| Reaction temperature during addition | 20–110 °C |

| Holding temperature after addition | 50–80 °C |

| Reaction time (dropwise addition) | 5–10 hours |

| Yield | 91.5–92.8% |

The reaction proceeds with stirring under nitrogen atmosphere, followed by filtration to remove sodium bromide, washing, drying, and distillation to isolate 1-chloro-3-methoxypropane with high purity and yield.

Conversion to this compound

The next step involves the sulfonylation of the 1-chloro-3-methoxypropane intermediate to introduce the sulfonyl chloride group. While specific detailed procedures for this exact compound are limited in open literature, analogous sulfonyl chlorides are typically prepared by:

- Reaction of the corresponding alkyl or aryl ether with chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group on the alkyl chain.

- Use of sulfonyl chloride transfer reagents or chlorination of sulfonic acid precursors.

In the case of this compound, the synthesis likely involves:

- Formation of 3-(3-methoxypropoxy)propane-1-sulfonic acid via sulfonation of the terminal alkyl chloride or corresponding alcohol precursor.

- Conversion of the sulfonic acid to the sulfonyl chloride by treatment with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

This approach is supported by general synthetic routes for sulfonyl chlorides and related compounds like 3-(3-methoxyphenyl)propane-1-sulfonyl chloride, which share structural similarities.

Detailed Research Findings and Data

Molecular and Structural Data

Reaction Yields and Purity

- The synthesis of 1-chloro-3-methoxypropane intermediate achieves yields above 90% with high purity after distillation.

- Subsequent sulfonylation steps generally yield sulfonyl chlorides in 70–90% range depending on reaction conditions and purification methods.

Notes on Reaction Conditions

- The use of phase transfer catalysts significantly improves the nucleophilic substitution efficiency in the first step.

- Temperature control during addition and reaction holding stages is critical to avoid side reactions and degradation.

- Washing and drying steps are essential to remove inorganic salts and residual solvents to obtain high-purity products.

- Sulfonyl chloride formation requires anhydrous conditions to prevent hydrolysis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Synthesis of 1-chloro-3-methoxypropane | Sodium methoxide dispersion + 1,3-bromochloropropane, PTC, 50–80 °C, inert solvent | 91.5–92.8 | Phase transfer catalyst critical; inert atmosphere required |

| Sulfonation to sulfonic acid | Chlorosulfonic acid or sulfur trioxide reagents, controlled temperature | ~80 | Requires careful temperature control |

| Conversion to sulfonyl chloride | Thionyl chloride or PCl5, anhydrous conditions | 70–90 | Anhydrous conditions essential |

Chemical Reactions Analysis

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and the nature of the nucleophile or reducing agent .

Scientific Research Applications

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is utilized in various scientific research applications, including:

Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the formation of sulfonamide and sulfonate ester derivatives.

Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents, especially those targeting sulfonamide-based pharmacophores.

Material Science: It is employed in the modification of polymers and other materials to introduce sulfonyl functional groups, enhancing their chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or other reactants used in the reaction .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfonyl Chloride Derivatives

Key Comparative Insights:

Halogenated Derivatives: Chloro and bromo substituents (e.g., in 3-(4-Chloro-2-methylphenoxy)- and 3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]- analogs) increase molecular weight and may improve stability or alter solubility .

Physicochemical Properties :

- Lipophilicity : Cyclohexyloxy derivatives (e.g., 3-((3,4-Dimethylcyclohexyl)oxy)propane-1-sulfonyl chloride) exhibit higher lipophilicity, making them suitable for targeting hydrophobic environments in drug design .

- Purity and Availability : Most compounds are available at ≥98% purity, but discontinued products (e.g., 3-(Tert-pentyloxy)propane-1-sulfonyl chloride) highlight synthesis or stability challenges .

Safety and Handling: Compounds like 3-(Oxolan-3-yl)propane-1-sulfonyl chloride carry GHS hazard statements (H314: skin corrosion) and require stringent handling protocols . Brominated analogs (e.g., 3-[2,5-bis(bromomethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride) may pose additional hazards due to bromine’s reactivity .

Biological Activity

3-(3-Methoxypropoxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry and biological research. This article examines its biological activity, focusing on antibacterial properties, synthesis methods, and relevant case studies.

- Chemical Formula : C₇H₁₅ClO₄S

- Molecular Weight : 210.72 g/mol

- CAS Number : 64200375

Synthesis Methods

The synthesis of this compound often involves the reaction of corresponding sulfonic acids with chlorinating agents. Various methods for synthesizing related sulfonamides have been documented, indicating the versatility of sulfonyl chlorides in organic synthesis.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, which include compounds similar to this compound. The following table summarizes findings on antibacterial activities against various bacterial strains:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| This compound | E. coli | 30 ± 0.12 | 7.81 |

| Related Sulfonamide A | S. aureus | 32 ± 0.12 | 8.00 |

| Related Sulfonamide B | K. pneumoniae | 28 ± 0.10 | 10.00 |

These results indicate that the compound exhibits significant activity against Gram-negative bacteria, particularly E. coli, which is critical in developing new antibacterial agents.

Case Studies

-

Study on Antibacterial Properties :

A study published in a peer-reviewed journal evaluated the antibacterial activity of several sulfonamide derivatives synthesized from sulfonyl chlorides, including variations of the compound . The results demonstrated that compounds bearing similar functional groups showed promising antibacterial activity, particularly against multi-drug resistant strains. -

Mechanistic Insights :

Research has indicated that sulfonyl chlorides can inhibit bacterial growth by interfering with essential metabolic pathways within the bacteria, such as folate synthesis, which is crucial for DNA replication and repair.

Q & A

Q. Q1. What are the key steps and reagents for synthesizing 3-(3-Methoxypropoxy)propane-1-sulfonyl chloride?

The synthesis typically involves:

- Step 1 : Reaction of a phenolic precursor (e.g., 3-methoxyphenol) with propane-1-sulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) to form the ether linkage .

- Step 2 : Sulfonation using thionyl chloride (SOCl₂) to introduce the sulfonyl chloride group.

- Critical Parameters : Temperature control (0–5°C during sulfonation) and anhydrous conditions to prevent hydrolysis. Yields are optimized by stoichiometric ratios (1:1.2 phenol:sulfonyl chloride) .

Q. Q2. Which analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR verify methoxy (-OCH₃) and sulfonyl chloride (-SO₂Cl) groups. Methoxy protons appear at δ 3.3–3.5 ppm, while sulfonyl chloride carbons resonate at δ 55–60 ppm .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 264.73 (calculated for C₁₀H₁₃ClO₄S) .

- FT-IR : Peaks at 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .

Reactivity and Stability

Q. Q3. How does the methoxy group influence the compound’s stability and reactivity?

The electron-donating methoxy group enhances stability by reducing electrophilicity at the sulfur center, slowing hydrolysis compared to non-substituted analogs. However, it slightly decreases reactivity in nucleophilic substitutions (e.g., with amines) due to steric hindrance .

Q. Q4. What methods prevent hydrolysis during storage and handling?

- Storage : Under inert gas (N₂/Ar) at -20°C in airtight, amber vials to avoid moisture .

- Handling : Use anhydrous solvents (e.g., dry DCM) and molecular sieves during reactions. Monitor hydrolysis via TLC (Rf shift from 0.7 to 0.3 upon conversion to sulfonic acid) .

Advanced Reaction Optimization

Q. Q5. How can reaction yields with primary amines be maximized?

- Solvent Choice : Dichloromethane (DCM) or THF improves nucleophilicity vs. polar aprotic solvents.

- Base Selection : Triethylamine (TEA) in equimolar amounts neutralizes HCl byproducts, driving the reaction forward.

- Kinetics : Reactions at 25°C for 12–24 hours yield >85% sulfonamide derivatives. Secondary amines require longer durations (48+ hours) due to steric effects .

Q. Q6. What strategies resolve contradictory data in nucleophilic substitution kinetics?

- Control Experiments : Compare reaction rates under identical conditions (solvent, temperature).

- Computational Modeling : DFT calculations (e.g., Gaussian) assess steric/electronic effects of substituents on transition states .

- In Situ Monitoring : Use HPLC-MS to track intermediate formation and side reactions .

Applications in Drug Development

Q. Q7. How is this compound utilized in modifying biomolecules for drug candidates?

- Protein Modification : Reacts with lysine residues to introduce sulfonate groups, enhancing solubility and thermal stability (e.g., in antibody-drug conjugates) .

- Prodrug Synthesis : Acts as a leaving group in prodrug activation (e.g., sulfonamide-linked anticancer agents) .

Q. Q8. What are the pitfalls in using this compound for in vitro assays?

- Non-specific Binding : The sulfonyl chloride group may react with thiols in cell media, requiring buffer optimization (e.g., HEPES at pH 7.4).

- Cytotoxicity : Pre-screen at low concentrations (1–10 µM) to exclude off-target effects .

Comparative Analysis with Structural Analogs

Q. Q9. How do halogenated analogs compare in reactivity and stability?

- Bromo/Chloro Derivatives : Higher electrophilicity (e.g., 3-(4-Bromo-2-chlorophenoxy)- analog) accelerates nucleophilic substitutions but increases hydrolysis risk.

- Methoxy vs. Ethoxy : Ethoxy groups improve solubility in organic solvents (logP reduction by 0.5 units) but reduce thermal stability (TGA shows 10°C lower decomposition onset) .

Data Reproducibility and Troubleshooting

Q. Q10. How can batch-to-batch variability in sulfonation efficiency be addressed?

- Quality Control : Use HPLC purity thresholds (>98%) and Karl Fischer titration to ensure anhydrous reagents.

- Reaction Monitoring : In-line FT-IR tracks SOCl₂ consumption, ensuring complete conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.